Fmoc-dap hcl

説明

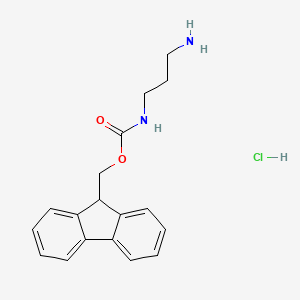

Structure

3D Structure of Parent

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2.ClH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDYFLMAHOWVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies and Advanced Chemical Transformations of Fmoc Dap Hcl and Its Derivatives

Stereoselective Synthesis of Fmoc-Dap HCl Enantiomers

The synthesis of enantiomerically pure N-α-(9-Fluorenylmethyloxycarbonyl)-2,3-diaminopropionic acid hydrochloride (this compound) is fundamental for its application in peptide synthesis, where stereochemical integrity is paramount. Methodologies are designed to yield either the L- or D-enantiomer with high chiral purity, typically starting from readily available chiral precursors.

Enantioselective Approaches to L- and D-Fmoc-Dap HCl Precursors

The most common and cost-effective strategies for synthesizing enantiopure Fmoc-L-Dap-OH or Fmoc-D-Dap-OH, the immediate precursors to the hydrochloride salt, rely on the chiral pool approach. This involves using enantiomerically pure starting materials, such as L-serine or D-serine, to set the stereochemistry of the final product.

A representative synthetic pathway begins with an appropriately protected serine derivative. For instance, to synthesize L-Dap derivatives, one would start with Nα-Fmoc-O-tert-butyl-D-serine. sigmaaldrich-jp.com The stereochemistry is inverted at a later stage. The key steps in such a transformation often involve:

Activation and Displacement: The hydroxyl group of the serine side chain is converted into a good leaving group (e.g., a tosylate or mesylate). This is followed by nucleophilic substitution with an azide (B81097) source, such as sodium azide (NaN₃), which proceeds via an Sₙ2 mechanism, thereby inverting the stereocenter.

Reduction: The resulting azido (B1232118) group is then reduced to a primary amine. This is commonly achieved through catalytic hydrogenation (e.g., using H₂ over a palladium catalyst) or with other reducing agents.

Protection and Deprotection: Throughout the synthesis, orthogonal protecting groups are used to mask the α-amino and carboxyl functionalities. The final step before obtaining the free amino acid precursor is the removal of these protecting groups. The introduction of the Fmoc group onto the α-amine, if not already present, is performed using reagents like Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl (9-Fluorenylmethoxycarbonyl chloride) under basic conditions. peptide.com

An alternative approach involves the stereoselective alkylation of chiral templates or the use of asymmetric catalysis, such as organocatalyzed aza-Henry reactions, to establish the desired stereochemistry. advancedchemtech.com Following the synthesis of the protected Fmoc-Dap-OH, the hydrochloride salt is typically formed by treating the compound with hydrochloric acid (HCl).

Chiral Purity Assessment and Control in this compound Synthesis

Ensuring and verifying the enantiomeric purity of this compound is critical. The primary technique for this assessment is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This method can separate the L- and D-enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.). Commercial suppliers of Fmoc-L-Dap-OH and Fmoc-D-Dap-OH routinely use chiral HPLC to certify enantiomeric purity, often reporting values exceeding 99% or even 99.9% e.e. researchgate.net

Control of chiral purity is maintained throughout the synthesis by carefully selecting reaction conditions that minimize racemization. Chiral α-amino aldehydes, which can be intermediates in some synthetic routes, are particularly prone to racemization under acidic or basic conditions. sigmaaldrich-jp.com Therefore, reaction conditions, purification methods (avoiding prolonged exposure to silica (B1680970) gel where possible), and temperature are strictly controlled. The absence of racemization during key synthetic steps, such as reductive amination, can be confirmed by analyzing the crude product, which should ideally show only a single diastereomer or enantiomer. sigmaaldrich-jp.com

Orthogonal Protecting Group Strategies in Fmoc-Dap Chemistry

The diamino nature of diaminopropionic acid (Dap) makes it an invaluable building block for creating complex peptide structures, such as branched peptides, cyclic peptides, and peptide conjugates. This requires an orthogonal protecting group strategy, where the α-amino group (Nα) is protected with the base-labile Fmoc group, and the side-chain β-amino group (Nβ) is protected with a group that can be removed under different, non-basic conditions.

Design and Application of Orthogonally Protected Fmoc-Dap Derivatives

Fmoc-Dap(Boc)-OH: The tert-butyloxycarbonyl (Boc) group is one of the most common orthogonal partners for Fmoc. It is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA). peptide.com This allows for the selective deprotection of the Dap side chain on the solid support for subsequent modification.

Fmoc-Dap(Adpoc)-OH: The 1-(1-Adamantyl)-1-methylethoxycarbonyl (Adpoc) group offers an alternative acid-labile protection. While specific deprotection conditions can vary, it is generally removed under mild acidic conditions.

Fmoc-Dap(ivDde)-OH: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group provides true orthogonality to both Fmoc and acid-labile groups like Boc. The ivDde group is stable to both piperidine (B6355638) and TFA but is selectively removed using a dilute solution of hydrazine (B178648) (typically 2-5%) in DMF. sigmaaldrich-jp.compeptide.com This allows for side-chain manipulation at any point during SPPS after the full peptide backbone has been assembled.

Fmoc-Dap(Z)-OH: The benzyloxycarbonyl (Z or Cbz) group is a classic amine protecting group that is orthogonal to Fmoc. It is stable to both acidic and basic conditions used in Fmoc-SPPS but can be removed by catalytic hydrogenation (e.g., H₂/Pd-C) or with strong acids like HBr in acetic acid. masterorganicchemistry.com

Fmoc-Dap(Mtt)-OH: The 4-methyltrityl (Mtt) group is a highly acid-sensitive protecting group. It can be selectively removed under very mild acidic conditions, such as 1-2% TFA in dichloromethane (B109758) (DCM), often in the presence of a scavenger like triisopropylsilane (B1312306) (TIS). peptide.com These conditions are mild enough to leave more robust acid-labile groups like Boc intact, providing an additional level of orthogonality.

Selective Deprotection Methodologies for Fmoc-Dap Derivatives

| Protecting Group | Typical Removal Reagent(s) | Orthogonality / Key Features |

| Fmoc (α-amino) | 20-50% Piperidine in DMF | Base-labile. The standard temporary protecting group in Fmoc-SPPS. masterorganicchemistry.com |

| Boc (β-amino) | 20-50% TFA in DCM | Acid-labile. Orthogonal to Fmoc, Z, and ivDde. Cleaved during standard final cleavage from most resins. peptide.com |

| Mtt (β-amino) | 1-2% TFA in DCM with scavengers (e.g., TIS); or HFIP/DCM mixtures. peptide.com | Highly acid-labile. Orthogonal to Fmoc and Boc. Allows selective deprotection on-resin while Boc groups remain. researchgate.net |

| ivDde (β-amino) | 2-5% Hydrazine (NH₂NH₂) in DMF. peptide.com | Hydrazine-labile. Orthogonal to Fmoc (with care), Boc, Mtt, and Z. The N-terminus must be Boc-protected during ivDde removal. peptide.com |

| Alloc (β-amino) | Pd(PPh₃)₄ and a scavenger (e.g., PhSiH₃) in an inert solvent like DCM or THF. frontiersin.orgiris-biotech.de | Palladium-catalyzed removal. Orthogonal to Fmoc, Boc, and Z. Provides a non-acidic, non-basic deprotection route. iris-biotech.de |

| Z (Cbz) (β-amino) | Catalytic Hydrogenation (H₂/Pd-C); HBr/AcOH; Na/NH₃. | Hydrogenolysis-labile. Orthogonal to Fmoc and Boc. Not suitable for peptides containing other reducible groups. masterorganicchemistry.com |

Derivatization of this compound for Specialized Research Applications

The true power of incorporating Fmoc-Dap into a peptide sequence is realized when its side-chain amine is used as a chemical handle for further modification. After selective deprotection of the β-amino group on the solid support, a wide array of molecules can be covalently attached, enabling the synthesis of peptides with specialized functions for research.

Fluorescent Labeling: One of the most common applications is the introduction of fluorophores. The exposed side-chain amine of the Dap residue can be reacted with an activated fluorescent dye to create probes for studying peptide localization, protein-protein interactions, and enzyme activity. frontiersin.orgresearchgate.net

NBD (Nitrobenzoxadiazole): Reacting the Dap side chain with NBD chloride yields a fluorescently tagged peptide that emits in the green region of the spectrum. google.com

Dansyl and Anthraniloyl Groups: Derivatization with dansyl chloride or an activated anthraniloyl derivative produces peptides with environmentally sensitive fluorescence, useful for probing conformational changes or binding events. researchgate.net

Bioconjugation and Cross-linking: The Dap side chain can serve as an attachment point for linkers used in bioconjugation.

Bromoacetyl Groups: Introducing a bromoacetyl group by reacting the side-chain amine with bromoacetic anhydride (B1165640) yields a peptide with a reactive handle. This bromoacetyl group can then form a stable thioether bond with a cysteine residue on a carrier protein or surface, facilitating immobilization or the creation of peptide conjugates. acs.org

Click Chemistry Handles: Azide or alkyne functionalities can be installed on the Dap side chain, enabling highly efficient and specific conjugation to other molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).

Boronic Acids: The Dap side chain has been used to facilitate the formation of iminoboronates for peptide cyclization strategies, which can be reduced to stable aminoboronates. rsc.org

These derivatization strategies transform Fmoc-Dap from a simple non-canonical amino acid into a versatile platform for creating sophisticated and functionalized peptide-based tools for chemical biology and biomedical research. google.commdpi.com

Synthesis of Side-Chain Modified Fmoc-Dap Analogs (e.g., Fmoc-Dap(N3)-OH, Fmoc-Dap(Ac)-OH)

The versatility of the diaminopropionic acid scaffold is unlocked through the chemical modification of its β-amino group. The synthesis of these analogs requires robust and high-yielding protocols that are scalable and produce compounds of high purity.

Fmoc-Dap(N3)-OH (Nα-Fmoc-Nβ-azido-L-diaminopropionic acid): The introduction of an azide group onto the side chain of Fmoc-Dap-OH creates a valuable tool for "click chemistry," enabling facile conjugation to alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). biosynth.comsigmaaldrich.com An efficient, two-step synthesis starting from the readily available Fmoc-Asn-OH has been reported. biosynth.com

The synthesis proceeds in two key stages:

Hofmann Rearrangement: Fmoc-Asn-OH is subjected to a Hofmann rearrangement using a reagent like [bis(trifluoroacetoxy)iodo]benzene (B57053) in a solvent mixture such as DMF/water with pyridine. This reaction converts the side-chain amide of asparagine into a primary amine, yielding the precursor Fmoc-Dap-OH. biosynth.com

Diazo-Transfer Reaction: The resulting Fmoc-Dap-OH is then treated with a diazo-transfer reagent to convert the side-chain amine into an azide. To enhance safety and scalability, imidazole-1-sulfonyl azide hydrochloride is often employed as it is a stable, crystalline solid. biosynth.com The reaction is typically performed in a biphasic solvent system (e.g., H₂O/MeOH/CH₂Cl₂) at a controlled pH of around 9 to prevent the premature removal of the base-labile Fmoc group. biosynth.com This method provides the desired Fmoc-Dap(N3)-OH in good yield and high purity, often without the need for column chromatography. biosynth.com

Fmoc-Dap(Ac)-OH (Nα-Fmoc-Nβ-acetyl-L-diaminopropionic acid): The acetylated analog, Fmoc-Dap(Ac)-OH, is a useful building block for introducing a neutral, hydrogen-bond-donating amide functionality into a peptide sequence. mdpi.com Its synthesis relies on the selective acetylation of the side-chain (β) amino group while the α-amino group remains protected by Fmoc. A common strategy involves the use of an orthogonally protected starting material, such as Nα-Fmoc-Nβ-Boc-L-diaminopropionic acid (Fmoc-Dap(Boc)-OH). sigmaaldrich.com

The synthetic approach is as follows:

Selective Deprotection: The acid-labile Boc group is selectively removed from the side-chain amine of Fmoc-Dap(Boc)-OH using an acid such as trifluoroacetic acid (TFA). The Fmoc group remains stable under these conditions.

Acetylation: The resulting free β-amino group is then acetylated. This is typically achieved by treating the compound with acetic anhydride in the presence of a mild base. This yields the final product, Fmoc-Dap(Ac)-OH.

This orthogonal protection-deprotection-acylation sequence ensures that the modification occurs specifically at the side chain, providing the desired building block for peptide synthesis. mdpi.combapeks.com

Interactive Data Table: Synthesis of Fmoc-Dap Analogs

| Analog | Starting Material | Key Reagents | Reaction Type | Key Features | Reference |

| Fmoc-Dap(N3)-OH | Fmoc-Asn-OH | 1. [Bis(trifluoroacetoxy)iodo]benzene2. Imidazole-1-sulfonyl azide HCl | Hofmann Rearrangement, Diazo-Transfer | Provides bioorthogonal handle for click chemistry. Scalable, high-purity synthesis. | biosynth.com |

| Fmoc-Dap(Ac)-OH | Fmoc-Dap(Boc)-OH | 1. Trifluoroacetic Acid (TFA)2. Acetic Anhydride | Orthogonal Deprotection, Acetylation | Introduces a neutral amide group. Relies on selective side-chain modification. | sigmaaldrich.commdpi.com |

Incorporation of Unnatural Amino Acid Functionalities via Fmoc-Dap Scaffolds

The Fmoc-Dap scaffold is a powerful platform for introducing a wide array of unnatural functionalities into peptides, enabling the synthesis of molecules with tailored properties such as enhanced stability, altered binding affinity, or novel biological activity. peptide.com The key to this strategy is the use of orthogonal protecting groups on the Dap side chain, which can be selectively removed during solid-phase peptide synthesis (SPPS) to unmask the β-amino group for further modification. parchem.com

Common orthogonal protecting groups for the Dap side chain include:

Alloc (Allyloxycarbonyl): Removed by palladium catalysts (e.g., Pd(PPh₃)₄) under neutral conditions, which are compatible with both Fmoc and acid-labile groups like Boc. parchem.com

ivDde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Cleaved using a dilute solution of hydrazine in DMF. This allows for side-chain modification on the solid support after the main peptide backbone has been assembled. medchemexpress.com

Mtt (4-Methyltrityl): A highly acid-labile group that can be removed with very dilute TFA solutions (e.g., 1% TFA in DCM), leaving other acid-labile groups like Boc intact. medchemexpress.com

This orthogonal approach allows for site-specific chemical engineering. For instance, after assembling a peptide chain containing an Fmoc-Dap(Alloc)-OH residue, the Alloc group can be removed on-resin. The now-exposed side-chain amine can be acylated with various carboxylic acids, including fluorescent tags like NBD (nitrobenzoxadiazole) for imaging applications, or coupled to other molecules to create branched or cyclic peptide structures. parchem.comiris-biotech.de This methodology has been instrumental in creating complex peptide architectures and peptidomimetics that would be inaccessible through standard proteinogenic amino acids alone. peptide.com

Interactive Data Table: Orthogonal Protecting Groups for Fmoc-Dap Scaffolds

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To | Application Example | Reference |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fmoc, Boc, Trt | On-resin side-chain modification, cyclization. | parchem.com |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | Fmoc, acid-labile groups | Synthesis of branched and side-chain modified peptides. | medchemexpress.com |

| 4-Methyltrityl | Mtt | 1-5% TFA in DCM (mildly acidic) | Fmoc, Alloc | Selective deprotection for on-resin modifications. | medchemexpress.com |

Process Optimization and Scale-Up Considerations in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that require careful process optimization. Key considerations include the choice of synthetic strategy (solid-phase vs. liquid-phase), reaction monitoring, and byproduct removal.

In liquid-phase synthesis, a major hurdle in scaling up any Fmoc-based process is the efficient removal of the dibenzofulvene (DBF) byproduct, which is generated during the basic deprotection of the Fmoc group. DBF can react with amines to form adducts that complicate purification. An optimized industrial process involves a liquid-liquid extraction method where the reaction mixture is partitioned between a polar organic solvent and a non-polar hydrocarbon solvent. The DBF and its adducts are preferentially dissolved in the hydrocarbon layer, which can then be easily separated, allowing for a streamlined purification process suitable for large-scale production without relying on chromatography.

For solid-phase synthesis (SPPS), which is often automated, challenges during scale-up include managing the large volumes of solvents required for washing steps and dealing with potential on-resin aggregation, which can lead to incomplete reactions. mdpi.com Process optimization strategies include:

Reaction Monitoring: The progress of Fmoc deprotection can be monitored in real-time by UV/Vis spectroscopy, quantifying the piperidine-DBF adduct that is released into the solvent. This allows for precise control over reaction times, ensuring complete deprotection without unnecessary exposure to basic conditions that could cause side reactions.

Solvent Reduction: "In situ" Fmoc removal protocols, where the deprotection agent is added directly to the coupling cocktail without intermediate washing steps, can significantly reduce solvent consumption by up to 75%. mdpi.com

Alternative Reagents: For sluggish deprotection reactions, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to accelerate Fmoc removal, although its use must be carefully controlled to avoid side reactions like aspartimide formation. The use of alternative solvents, such as ionic liquids, has also been explored to create more environmentally friendly and efficient deprotection systems.

Ultimately, ensuring the high purity and yield of this compound on an industrial scale requires a robust process with optimized reaction conditions, efficient byproduct removal strategies, and reliable in-process controls.

Applications of Fmoc Dap Hcl in Peptide and Protein Engineering

Fmoc-Dap-HCl as a Versatile Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, and Fmoc-Dap-HCl is a valuable reagent within this methodology. peptide.com The Fmoc protecting group on the α-amino group is stable under a variety of reaction conditions but can be readily removed with a mild base, typically piperidine (B6355638), allowing for the sequential addition of amino acids to the growing peptide chain. peptide.com The hydrochloride salt form of the compound enhances its solubility and handling characteristics in the laboratory. chemimpex.com

Strategic Integration into Complex Peptide Architectures

The presence of the side-chain amino group in diaminopropionic acid offers a key point for molecular modification. This allows for the creation of branched peptides, the attachment of labels such as fluorescent tags, or the introduction of other functional moieties. nih.gov The ability to orthogonally protect the side-chain amino group with a separate protecting group that is stable to the Fmoc-deprotection conditions is a critical aspect of its utility. iris-biotech.de This orthogonal protection strategy allows for selective deprotection and modification of the side chain at a specific point in the synthesis, enabling the construction of highly complex and multifunctional peptide structures. iris-biotech.de For instance, researchers have utilized Fmoc-Dap-OH derivatives to create branched peptides for the development of inhibitors targeting specific enzymes. researchgate.net

Role in Cyclic Peptide Construction and Conformation Stabilization

Cyclic peptides often exhibit enhanced biological activity, stability, and target specificity compared to their linear counterparts. chemimpex.comresearchgate.net Fmoc-Dap-HCl is instrumental in the synthesis of these cyclic structures. The side-chain amino group of a Dap residue can be used to form a lactam bridge with a C-terminal carboxyl group or the side chain of another amino acid, thereby cyclizing the peptide. frontiersin.org This cyclization can lock the peptide into a specific conformation, which can be crucial for its biological function by pre-organizing the molecule for optimal interaction with its target. chemimpex.com The incorporation of D-amino acids, including D-Dap, can further stabilize specific conformations and enhance biological activity. chemimpex.commdpi.com

A notable application is in the synthesis of bicyclic peptides, where Fmoc-Dap(Boc)-OH has been used to create tachykinin NK2 antagonists. medchemexpress.com Furthermore, the strategic placement of Dap residues can influence the pH sensitivity of a peptide, leading to conformational changes in response to the pH shifts that occur during processes like endosomal acidification. nih.gov

| Application | Role of Fmoc-Dap-HCl | Example | Reference |

| Branched Peptides | Provides a side-chain amino group for branching. | Synthesis of enzyme inhibitors. | researchgate.net |

| Cyclic Peptides | Side-chain amino group for lactam bridge formation. | Synthesis of tachykinin NK2 antagonists. | medchemexpress.com |

| Conformation Stabilization | Locks peptide into a specific bioactive conformation. | D-Dap incorporation to enhance stability. | chemimpex.commdpi.com |

| pH-Sensitive Peptides | Dap residues confer pH-dependent conformational changes. | Vectors for gene delivery. | nih.gov |

Fabrication of Peptides with Enhanced Biological Activity and Stability

The introduction of diaminopropionic acid into a peptide sequence can significantly enhance its biological properties. The additional positive charge from the protonated side-chain amino group can improve interactions with negatively charged biological targets, such as the phosphate (B84403) backbone of nucleic acids or the surfaces of bacterial cells. nih.gov This has been exploited in the design of antimicrobial peptides and gene delivery vectors. nih.gov

Moreover, the incorporation of non-proteinogenic amino acids like Dap can increase the peptide's resistance to enzymatic degradation by proteases, thereby prolonging its half-life and bioavailability. chemimpex.com The modification of the Dap side chain can also be used to attach moieties that improve the pharmacokinetic properties of the peptide. chemimpex.com

Development of Peptide-Based Therapeutics Utilizing Fmoc-Dap-HCl

The versatility of Fmoc-Dap-HCl makes it a valuable tool in the development of peptide-based therapeutics, which are gaining increasing attention due to their high specificity and potency. chemimpex.commetu.edu.tr

Design of Inhibitors and Modulators for Specific Biological Targets

The ability to introduce specific functionalities through the Dap side chain allows for the rational design of peptide-based inhibitors and modulators. chemimpex.com For example, Fmoc-Dap-OH has been used to synthesize inhibitors of protein arginine deiminase type IV (PAD4), a potential therapeutic target for rheumatoid arthritis. researchgate.net In another study, Fmoc-Dap(acryl amide)-OH was created as a building block for the synthesis of covalent inhibitors of Siah, a protein implicated in cancer. nih.gov

Researchers have also explored the use of Fmoc-Dap derivatives in the development of inhibitors for matrix metalloproteinases (MMPs), enzymes involved in cancer progression. metu.edu.tr The strategic placement of a modified Dap residue can allow for chelation of the zinc ion in the active site of MMPs, leading to their inhibition. metu.edu.tr

| Target | Inhibitor/Modulator Design Strategy | Reference |

| Protein Arginine Deiminase Type IV (PAD4) | Incorporation of a furan-containing non-standard amino acid via a Dap linker. | researchgate.net |

| Siah | Synthesis of a covalent inhibitor using Fmoc-Dap(acryl amide)-OH. | nih.gov |

| Matrix Metalloproteinase-2 (MMP-2) | Modification of a chlorotoxin (B612392) peptide with Fmoc-Dap(N3)-OH to target the catalytic zinc ion. | metu.edu.tr |

Research in Anticancer Peptide Development Employing Fmoc-Dap Derived Peptides

Anticancer peptides (ACPs) represent a promising class of therapeutic agents. mdpi.com The incorporation of Dap residues into ACPs can enhance their efficacy. The increased positive charge can improve their selectivity for negatively charged cancer cell membranes over the zwitterionic membranes of normal cells. mdpi.com

Research has shown that peptides modified with Fmoc-Dap derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, peptides designed to target tumor-related integrins have shown improved binding affinity and cytotoxicity against cancer cells when modified with Dap. The self-assembly properties of Fmoc-dipeptides, including those containing Dap, into hydrogels are also being explored for the delivery of anticancer drugs. nih.gov

Investigations into Antimicrobial Peptide Efficacy with Fmoc-Dap Inclusion

The incorporation of diaminopropionic acid (Dap) residues into antimicrobial peptides (AMPs) has been a significant area of research to develop new therapeutic agents against multidrug-resistant pathogens. nih.gov Studies have shown that peptides containing Dap can exhibit potent antimicrobial properties.

Research into amphipathic α-helical AMPs has demonstrated that substituting positively charged residues with Dap can influence both antimicrobial activity and hemolytic activity (the breakdown of red blood cells). In one study, replacing lysine (B10760008) residues with Dap in a 19-residue AMP maintained potent activity against Gram-negative bacteria while significantly reducing hemolytic activity. nih.gov Another study on arenicin-1, a marine-derived antimicrobial peptide, explored modifications including the introduction of Dap to optimize its therapeutic potential by reducing its cytotoxicity towards mammalian cells. mdpi.com

The strategic placement of Dap within the peptide sequence is crucial. For instance, substituting Dap at the N- and C-termini of an α-helix-like AMP resulted in improved minimum inhibitory concentrations (MICs) against bacteria compared to its lysine-containing counterpart. nih.gov These findings highlight the potential of using Fmoc-Dap HCl to fine-tune the properties of AMPs, aiming for high efficacy against pathogens with minimal toxicity to the host.

| Peptide | Modification | Key Finding | Reference |

|---|---|---|---|

| Amphipathic α-helical AMP | Replacement of four positively charged residues with Dap | Maintained MIC values against Gram-negative bacteria (1–4 μM) and reduced hemolytic activity compared to the lysine analog. | nih.gov |

| α-helix-like AMP | Substitution of Dap at N- and C-termini | Improved MIC values (4 μM) compared to the lysine analog (16 μM). | nih.gov |

| Arenicin-1 | Introduction of Dap | Aimed to reduce cytotoxicity while maintaining antimicrobial activity. | mdpi.com |

Bioconjugation Strategies Involving this compound

Bioconjugation, the process of linking biomolecules, is a powerful tool in modern biotechnology and medicine. chemimpex.com this compound is a valuable reagent in this field due to the versatile nature of the diaminopropionic acid residue it introduces. chemimpex.comchemimpex.com

Site-Specific Labeling and Functionalization of Biomolecules for Imaging and Detection

The ability to attach fluorescent tags or other labels to specific sites on biomolecules is essential for a variety of diagnostic and research applications. nih.gov Fmoc-Dap provides a reactive handle for such modifications. For instance, after incorporation into a peptide, the side-chain amino group of Dap can be selectively deprotected and coupled to a fluorescent dye or other imaging agent. nsf.gov

A novel strategy for creating ligand-targeted fluorescently-labeled chelating peptide conjugates utilized a derivative of Dap in a continuous solid-phase synthesis process. nih.gov This method allows for the assembly of targeting ligands, peptidic spacers, fluorescent tags, and a chelating core for potential applications in fluorescence-guided intra-operative imaging. nih.govbeilstein-journals.org The specificity of these bioconstructs for their target receptors has been demonstrated in vitro, highlighting the potential of this approach for creating sophisticated imaging probes. beilstein-journals.org

Development of Targeted Drug Delivery Systems through Fmoc-Dap Conjugation

Targeted drug delivery aims to increase the efficacy of therapeutic agents while minimizing side effects by delivering the drug specifically to diseased cells or tissues. acs.org Peptides containing Dap, synthesized using this compound, can be integral components of these systems. thno.org

The side chain of Dap can be used to conjugate drugs, targeting moieties, or polymers that enhance the pharmacokinetic properties of the drug. For example, peptide-drug co-assembling systems have been designed where aromatic interactions between a peptide containing Dap and a drug facilitate the formation of nanostructures for drug delivery. thno.org Furthermore, the incorporation of Dap into peptide-based hydrogels is being explored for controlled drug release. mdpi.compreprints.org These hydrogels can form nanocarriers that encapsulate drugs and release them in a sustained manner. mdpi.com

| System | Role of Dap | Key Feature | Reference |

|---|---|---|---|

| Peptide-drug co-assembling hydrogels | Part of the self-assembling peptide structure (Fmoc-Phe-Dap) | π-π interactions between the peptide and an aromatic drug enable controlled release. | thno.org |

| Peptide-based hydrogels | Component of the hydrogel-forming peptide | Forms nanocarriers for sustained drug release. | mdpi.compreprints.org |

Synthesis and Application of Diagnostic and Therapeutic Bioconstructs

The versatility of this compound extends to the synthesis of complex bioconstructs with both diagnostic and therapeutic (theranostic) potential. nih.gov These constructs can simultaneously carry an imaging agent for diagnosis and a therapeutic agent for treatment.

One study detailed the solid-phase synthesis of a bioconjugate containing Dap within a chelating core. nih.gov This core was designed to be capable of binding radiotracers for nuclear imaging or cytotoxic molecules for therapy. nih.gov The synthesis strategy also incorporated a fluorescent tag for optical imaging and a targeting ligand to direct the construct to cancer cells. nih.govbeilstein-journals.org Such multi-functional bioconstructs represent a promising frontier in personalized medicine, where diagnosis and therapy can be integrated into a single molecular entity.

Fmoc Dap Hcl in Advanced Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies of Fmoc-Dap Containing Peptides

The incorporation of Dap residues, facilitated by Fmoc-Dap HCl, is a key strategy in structure-activity relationship (SAR) studies. By replacing canonical amino acids with Dap, chemists can systematically alter a peptide's physical and chemical properties to enhance its therapeutic potential.

The introduction of Dap into a peptide backbone can significantly influence its three-dimensional structure, or conformation, which is intrinsically linked to its biological function. The additional amino group on the Dap side chain offers a point for cyclization or for introducing constraints that can stabilize specific secondary structures like β-turns and helices.

A detailed conformational study on homopeptides of 2,3-diaminopropionic acid (Dap) revealed that these peptides tend to adopt a 3(10)-helical structure. researchgate.net This was confirmed through a combination of IR absorption, NMR spectroscopy in solution, and X-ray diffraction in the crystal state. researchgate.netresearchgate.net Such helical conformations can create a macrodipole, which may influence the peptide's interaction with its biological target. researchgate.net

In another example, the incorporation of Dap into linear cationic amphipathic peptides was shown to create pH-sensitive structures. nih.gov Circular dichroism (CD) analysis demonstrated that Dap-containing peptides undergo a conformational change from an unordered state to a more structured form in response to changes in pH, a property not observed in analogous peptides containing lysine (B10760008) or ornithine. nih.gov This pH-dependent unfolding is driven by the protonation state of the Dap side chain, which has a lowered pKa when incorporated into the peptide. nih.gov This ability to alter conformation based on the local environment is crucial for applications like drug delivery, where a peptide might need to change its shape to release a payload in the acidic environment of an endosome or tumor.

Furthermore, Dap has been used to create scaffolds for inducing specific peptide folds. Research has shown that a diketopiperazine (DKP) scaffold derived from the cyclization of L-aspartic acid and (S)-2,3-diaminopropionic acid can act as a β-hairpin inducer. figshare.com Conformational analysis of peptidomimetics containing this DKP scaffold confirmed the formation of β-hairpin mimics, demonstrating how Dap can be a critical component in designing peptides with predefined secondary structures. figshare.com

The structural modifications endowed by Dap directly translate to changes in how a peptide binds to its target, affecting both its affinity (strength of binding) and specificity (preference for one target over another). The side chain of Dap can be functionalized to introduce new interaction points or to mimic other amino acids.

A compelling example is the use of Dap to create novel arginine mimetics. nih.gov Arginine's guanidinium (B1211019) group is vital for many protein-protein interactions. By incorporating Dap into a peptide and then guanylating its side-chain amine, researchers can create an arginine-like residue. nih.gov This approach was used to modify ligands for SH3 domains, which are crucial in cellular signaling pathways. The study demonstrated that by creating α-guanidino acids from different amino acids coupled to a Dap residue, they could modulate binding affinity and specificity for different SH3 domains. For instance, certain modifications led to a 15-fold enhancement in target specificity for the Src SH3 domain over the Grb2 SH3 domain. nih.gov

The introduction of Dap has also been explored in the development of antimicrobial peptides (AMPs). In a study on new analogs of Aurein 1.2, a broad-spectrum AMP, lysine residues were replaced with non-proteinogenic amino acids, including Dap. mdpi.com The resulting analogs were tested for their antimicrobial and antiproliferative activities. While specific binding affinity data was not the primary focus, the minimal inhibitory concentration (MIC) values, which reflect biological potency, were altered by these substitutions, indicating a change in the peptides' interaction with bacterial or cancer cell membranes. mdpi.com

Similarly, the synthesis of bicyclic peptides as modulators of Gαi proteins utilized Fmoc-Dap derivatives to create constrained loop structures. nih.gov Screening a library of these peptides identified a potent and specific modulator, GPM-3, demonstrating that the rigid conformation afforded by the Dap-based cyclization can lead to high binding affinity for challenging targets like G proteins. nih.gov

Table 1: Examples of SAR Studies Involving Dap Incorporation

| Peptide/Scaffold | Dap Application | Key Finding | Reference |

|---|---|---|---|

| Ferrocenyl-Peptide Conjugates | Homopeptides of Dap | Peptides adopt a 3(10)-helical structure in solution and crystal state. | researchgate.netresearchgate.net |

| Diketopiperazine (DKP) Scaffold | Derived from Dap and Aspartic Acid | Induces the formation of β-hairpin mimics in peptidomimetics. | figshare.com |

| Linear Cationic Peptides | Replacement of Lys/Orn with Dap | Confers pH-sensitive conformational changes. | nih.gov |

| SH3 Domain Ligands | Creation of Arginine Mimetics | Modulates binding affinity and enhances target specificity up to 15-fold. | nih.gov |

| Bicyclic Peptides | Cyclization Scaffold | Identification of a potent and specific Gαi protein modulator. | nih.gov |

Conformational Analysis and its Impact on Biological Activity

Exploration of this compound in Neuroscience Research

This compound is a valuable reagent in neuroscience, where it is used to synthesize modified neuropeptides and other bioactive molecules to study neurological functions and disorders. chemimpex.comchemimpex.comchemimpex.com Its ability to introduce unique structural features into peptides allows researchers to probe complex neurological pathways. chemimpex.com

The precise structure of a peptide determines its ability to bind to and modulate neurotransmitter receptors. By incorporating Dap, researchers can create peptide analogs with altered binding properties to explore receptor function. For example, Fmoc-Dap derivatives are used to synthesize bicyclic peptide antagonists for the tachykinin NK2 receptor, a G protein-coupled receptor involved in various physiological and pathological processes in the nervous system. medchemexpress.com

In the field of opioid research, fluorescent probes are essential for studying receptor interactions. An environment-sensitive fluorophore, 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), was attached to a Dap residue using Fmoc chemistry. nih.gov This Fmoc-Dap(6DMN)-OH building block was then incorporated into opioid peptides to create probes for δ-selective and μ-selective opioid receptors. These fluorescent ligands allow for the study of peptide binding in different environments, providing insights into receptor activation and signaling. nih.gov

Neuropeptides are signaling molecules in the brain that are implicated in a wide range of neurological diseases, including Alzheimer's, Parkinson's, and Huntington's disease. nih.gov The synthesis of neuropeptide analogs using building blocks like this compound is a key strategy for developing potential therapeutics and research tools. google.com

Protected Dap derivatives have been proposed as potential inhibitors of the formation of advanced glycation end-products (AGEs), which are linked to the development of neurodegenerative diseases like Alzheimer's. mdpi.com Furthermore, Dap is a component of neuropeptide analogs being studied for the treatment of pain and other neurological disorders. google.com The incorporation of non-naturally occurring amino acids like Dap can enhance the metabolic stability of these peptides, which is a crucial property for therapeutic candidates. google.com

Table 2: Applications of Fmoc-Dap in Neuroscience

| Research Area | Application of Dap | Significance | Reference |

|---|---|---|---|

| Tachykinin Receptors | Synthesis of bicyclic peptide antagonists | Development of probes for the NK2 receptor. | medchemexpress.com |

| Opioid Receptors | Incorporation of a fluorescent probe (6DMN) | Creation of environment-sensitive ligands to study receptor binding. | nih.gov |

| Neurodegenerative Disease | Synthesis of AGE inhibitors | Potential therapeutic strategy for Alzheimer's and Parkinson's diseases. | mdpi.com |

| Pain and Neurological Disorders | Creation of metabolically stable neuropeptide analogs | Enhancing the drug-like properties of potential neuropeptide therapeutics. | google.com |

Modulation of Neurotransmitter Systems and Receptor Interactions

Design of Novel Bioactive Compounds and Pharmacophores Derived from this compound

The unique structure of diaminopropionic acid makes it not just a residue for modifying peptides, but also a core scaffold, or pharmacophore, for the design of entirely new classes of bioactive compounds. Its bifunctionality allows for the creation of diverse molecular architectures.

One such application is in the synthesis of cyclic peptidomimetics. Fmoc-Dap(Boc)-OH has been used to prepare cyclic tetrapeptides that can self-assemble into ion-selective channels, demonstrating its utility in creating functional nanomaterials. peptide.com

Furthermore, the Dap scaffold is used in the synthesis of peptide conjugates for therapeutic and diagnostic purposes. Protected Dap subunits are used as building blocks in the solid-phase synthesis of chelating peptides, which can bind metal ions and have applications in tumor imaging and therapy. mdpi.com The versatility of the Dap side chain, which can be modified post-synthesis, makes it an ideal component for creating these complex, multi-functional molecules.

Table 3: Compound Names Mentioned

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| This compound | Nα-(9-Fluorenylmethoxycarbonyl)-2,3-diaminopropionic acid hydrochloride |

| Boc | tert-Butyloxycarbonyl |

| DKP | Diketopiperazine |

| Asp | Aspartic Acid |

| Lys | Lysine |

| Orn | Ornithine |

| Arg | Arginine |

| GPM-3 | G-protein modulator 3 |

| 6DMN | 6-N,N-dimethylamino-2,3-naphthalimide |

| AGEs | Advanced Glycation End-products |

| FAJANU | A family of de novo C2 symmetric cyclopeptides |

Innovations and Future Directions in Fmoc Dap Hcl Research

Integration in Advanced Materials Science and Biomaterials Development

The inherent self-assembly properties of Fmoc-amino acids have positioned them as key components in the development of sophisticated biomaterials. Fmoc-Dap HCl and its analogues are particularly valuable due to the presence of an additional amino group, which provides a site for further functionalization or for modulating intermolecular interactions.

Peptide-Based Hydrogels and Self-Assembled Systems

Fmoc-Dap derivatives are instrumental in forming peptide-based hydrogels, which are three-dimensional networks of cross-linked polymers capable of entrapping large amounts of water. nih.gov These materials are of significant interest because their structure can mimic the native extracellular matrix (ECM). nih.gov

The self-assembly process is primarily driven by non-covalent interactions. The fluorenyl moiety of the Fmoc group promotes π-π stacking, while the amino acid backbone facilitates hydrogen bonding. nih.govmdpi.com In a notable example, researchers engineered cationic derivatives of Fmoc-Phenylalanine (Fmoc-Phe) where the C-terminus was modified with diaminopropane (B31400) (DAP). nih.gov These molecules, such as Fmoc-Phe-DAP, self-assemble into hydrogels in the presence of sodium chloride. thno.orgnih.gov The resulting gels exhibit robust mechanical properties, with a storage modulus of approximately 10⁴ Pa, and demonstrate shear-thinning and recovery (thixotropic) behavior, which is crucial for injectable biomaterials. nih.govmdpi.com

Hydrogels have also been successfully formed from Fmoc-functionalized 2,3-diaminopropionic acid (Dap) without the Phe residue. mdpi.com These hydrogels can be created across a wide pH range and have shown the ability to enhance cell proliferation at physiological pH (7.4), highlighting their biocompatibility. mdpi.com

Applications in Tissue Engineering and Regenerative Medicine

The unique properties of Fmoc-Dap based hydrogels make them excellent candidates for tissue engineering and regenerative medicine. Their ability to form fibrous networks that resemble the ECM provides a suitable scaffold for cell adhesion, growth, and differentiation. nih.gov

Research has shown that hydrogels derived from Fmoc-Dap precursors are biocompatible and can support cell proliferation. mdpi.com The thixotropic nature of these gels is particularly advantageous for clinical applications, allowing them to be injected as a liquid, which then solidifies into a gel scaffold in situ. nih.govmdpi.com This approach minimizes surgical invasiveness. Furthermore, the tunable nature of these hydrogels allows for the incorporation and sustained release of therapeutic molecules, such as growth factors or drugs, directly at the site of tissue damage to promote healing. thno.orgmdpi.com For instance, Fmoc-Phe-DAP hydrogels have been successfully used for the sustained release of the anti-inflammatory drug diclofenac. mdpi.com

Mechanistic Investigations of this compound in Peptide Self-Assembly and Supramolecular Chemistry

Understanding the mechanism of self-assembly is key to designing new materials with desired properties. The formation of ordered supramolecular structures from this compound derivatives is governed by a delicate balance of intermolecular forces.

The primary driving forces for the self-assembly of these peptide-based systems are:

π-π Stacking : The aromatic fluorenyl rings of the Fmoc groups stack on top of each other, creating strong, stabilizing interactions. nih.govmdpi.comthno.org This is a dominant force in the initial aggregation of the molecules.

Hydrogen Bonding : The amide groups within the peptide backbone form intermolecular hydrogen bonds, leading to the formation of extended structures like β-sheets, which are common in self-assembled peptide fibrils. mdpi.comthno.orgresearchgate.net

Electrostatic Interactions : The charged groups on the peptide, such as the amino and carboxyl groups, contribute to the assembly process. mdpi.comthno.org These interactions are highly sensitive to environmental conditions like pH and the presence of salts. thno.orgresearchgate.net

Hydrophobic Interactions : The nonpolar parts of the molecules, including the Fmoc group, tend to cluster together to minimize contact with water, further driving the self-assembly in aqueous solutions. mdpi.comthno.org

Studies on Fmoc-Phe-DAP have shown that the presence of sodium chloride can trigger gelation, likely by shielding electrostatic repulsions and promoting the aggregation of the peptide molecules into fibers. thno.orgnih.gov The interplay of these non-covalent forces dictates the final morphology of the self-assembled structures, which can range from flexible fibrils to rigid, flat ribbons depending on factors like pH. researchgate.net

Table 1: Driving Forces in Fmoc-Dap Peptide Self-Assembly

| Interaction Type | Description | Contributing Moiety |

|---|---|---|

| π-π Stacking | Attraction between aromatic rings, leading to ordered stacking. | Fmoc group |

| Hydrogen Bonding | Formation of bonds between H-bond donors (e.g., N-H) and acceptors (e.g., C=O). | Peptide backbone |

| Electrostatic | Attraction or repulsion between charged groups. | Amino and carboxyl groups |

| Hydrophobic | Aggregation of nonpolar groups to minimize contact with water. | Fmoc group, amino acid side chains |

Emerging Methodologies and Synthetic Strategies for this compound Application in Chemical Biology

This compound and its orthogonally protected derivatives are versatile building blocks in chemical biology, primarily through their use in Solid-Phase Peptide Synthesis (SPPS). frontiersin.org SPPS allows for the construction of complex peptides with precisely controlled sequences and functionalities.

A key strategy involves using Fmoc-Dap derivatives where the different amino groups are protected by groups that can be removed under different chemical conditions (orthogonal protection). frontiersin.orgresearchgate.net For example, using Fmoc-Dap(Alloc)-OH , the α-amino group is protected by the base-labile Fmoc group, while the side-chain amino group is protected by the Alloc (allyloxycarbonyl) group. frontiersin.org The Fmoc group is typically removed using piperidine (B6355638), while the Alloc group is removed using a palladium catalyst. frontiersin.org This allows for selective functionalization of the side chain, enabling the synthesis of branched or cyclic peptides.

This methodology has been applied to the synthesis of complex natural products and their analogues. For instance, in the synthesis of the calcium-dependent lipopeptide antibiotic Malacidin A, commercially available Fmoc-Dap(Alloc)-OH was a crucial building block. frontiersin.org It was incorporated into the peptide sequence using standard SPPS coupling reagents like HATU and DIPEA. frontiersin.org Following assembly of the linear peptide, the Alloc group was selectively removed using tetrakis(triphenylphosphine)palladium(0) to allow for the formation of a macrolactam bond between the Dap side chain and the C-terminus of the peptide, a key structural feature of the antibiotic. frontiersin.org

Another emerging strategy involves using a Dap-Ser dipeptide as a key component for chemoselective peptide ligation. rsc.org This method allows for the construction of diverse and complex peptide architectures, such as side-chain-to-side-chain cyclic peptides and multi-cyclic peptides, opening new avenues for designing protein-protein interaction inhibitors. rsc.org

Table 2: Examples of Fmoc-Dap Derivatives in Synthesis

| Compound | α-Amino Protection | Side-Chain Protection | Synthetic Application |

|---|---|---|---|

| Fmoc-Dap(Alloc)-OH | Fmoc (base-labile) | Alloc (Pd-labile) | Synthesis of cyclic lipopeptide antibiotics (e.g., Malacidin A). frontiersin.org |

| Fmoc-Dap(Boc)-OH | Fmoc (base-labile) | Boc (acid-labile) | Introduction of lysine-like residues with acid-sensitive side chains. |

| Fmoc-Dap-OH·HCl | Fmoc (base-labile) | None (as HCl salt) | Direct incorporation of a free side-chain amino group for subsequent modification. |

Q & A

Q. What are the critical considerations for incorporating Fmoc-Dap HCl into solid-phase peptide synthesis (SPPS) protocols?

this compound is used to introduce the non-natural amino acid L-2,3-diaminopropionic acid (Dap) into peptide sequences. Key steps include:

- Solubility optimization : The HCl salt form enhances solubility in organic solvents like DMF, critical for efficient coupling reactions .

- Coupling efficiency : Use HATU/DIEA as coupling reagents to ensure high yields, particularly for sterically hindered residues .

- Orthogonal protection : The Fmoc group is removed with 20% piperidine in DMF, while side-chain protections (e.g., Boc, Dde) require selective deprotection (e.g., NH₄OH/imidazole for Dde) .

Q. How can researchers validate the purity and structural integrity of this compound during synthesis?

- Analytical methods : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and LC-MS to confirm purity (>95%) and molecular weight .

- NMR characterization : Key signals include δ 7.3–7.8 ppm (Fmoc aromatic protons) and δ 4.2–4.5 ppm (α-proton of Dap) in DMSO-d₆ .

- Side-chain monitoring : Ensure Boc or Dde groups remain intact during Fmoc deprotection via FT-IR (absence of carbonyl peaks at ~1700 cm⁻¹ post-piperidine treatment) .

Advanced Research Questions

Q. How do orthogonal protection strategies for this compound mitigate side reactions during complex peptide library synthesis?

Orthogonal protection (e.g., Fmoc on Nα, Boc/Dde on Nβ) enables selective deprotection for branching or functionalization:

- Case study : In cyclic peptide scaffolds, Dde removal (NH₄OH/imidazole) allows site-specific conjugation without disturbing Fmoc or Boc groups .

- Challenges : Competing deprotection pathways (e.g., premature Boc cleavage under acidic conditions) require pH-controlled steps or alternative reagents (e.g., TFA/CH₂Cl₂ for Boc removal) .

Q. What experimental approaches resolve contradictory data on this compound’s reactivity in Pt(II) coordination chemistry?

Conflicting reports on Pt(II) binding to Dap’s amine groups can arise from:

- Steric effects : The Fmoc group may hinder coordination. Remove Fmoc post-synthesis (piperidine/DMF) to expose free amines for PtCl₄²⁻ complexation .

- pH dependence : Adjust reaction pH to 6–7 (using NaHCO₃ buffer) to favor Pt-N bond formation over protonation of amines .

- Validation : Use X-ray crystallography or EXAFS to confirm coordination geometry .

Q. How can computational chemistry optimize this compound’s use in peptide-drug conjugate design?

- Docking simulations : Model Dap’s β-amino group as a linker attachment site using software like AutoDock Vina. Prioritize conformations with minimal steric clash with Fmoc .

- QM/MM studies : Calculate activation energies for Fmoc deprotection under varying conditions (e.g., piperidine concentration) to refine reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。